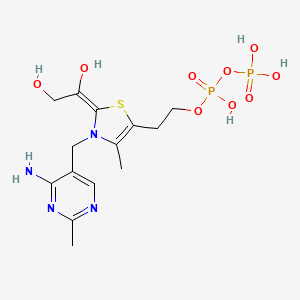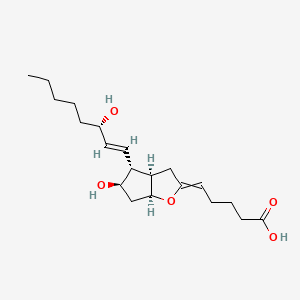
alpha,beta-Dihydroxyethyl-TPP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha,beta-Dihydroxyethyl-TPP is a thiamine phosphate.
Aplicaciones Científicas De Investigación
Thiamin Pyrophosphate Synthesis and Structure Thiamin pyrophosphate (TPP) is a vital coenzyme derived from vitamin B1, playing a central role in metabolic processes such as the formation of acetyl CoA from glucose and the Krebs cycle. The enzyme thiamin pyrophosphokinase (TPK) is crucial for TPP synthesis in eukaryotes, catalyzing the transfer of a pyrophosphate group from ATP to thiamin. Studies on the crystal structure of mouse TPK reveal insights into its function and potential for developing species-specific inhibitors, which could serve as antimicrobial agents (Timm, Liu, Baker, & Harris, 2001).
Biomedical Applications and Disease Connections Research has also explored TPP's involvement in various health conditions and potential therapeutic applications. For example, thyrotoxic periodic paralysis (TPP) is a condition associated with hyperthyroidism, characterized by muscle paralysis and hypokalemia due to intracellular potassium shifts. Understanding the pathogenesis and management of TPP can aid in diagnosing and treating the condition, preventing severe complications (Kung, 2006).
Technological and Methodological Advancements In the field of proteomics, thermal proteome profiling (TPP) is a novel method that relies on the principle that protein denaturation upon heating can indicate interactions with small molecules, nucleic acids, or other proteins. This technique, which can be applied in vitro, in situ, or in vivo, has been used to identify drug targets and off-targets, as well as to study protein-protein and protein-metabolite interactions, providing a comprehensive view of protein interactions in their native context (Mateus, Kurzawa, Becher, Sridharan, Helm, Stein, Typas, & Savitski, 2020).
Environmental and Safety Considerations The use of TPP as a flame retardant has raised environmental and health concerns due to its detection in various ecosystems and potential links to health issues in humans. Research into safer and more environmentally friendly alternatives or modifications to TPP usage is ongoing. For instance, the formation of inclusion complexes with cyclodextrins has been proposed as a method to reduce the toxicological effects of TPP while retaining its flame-retardant properties (Zhang, Shen, Pasquinelli, Hinks, & Tonelli, 2015).
Propiedades
Nombre del producto |
alpha,beta-Dihydroxyethyl-TPP |
|---|---|
Fórmula molecular |
C14H22N4O9P2S |
Peso molecular |
484.36 g/mol |
Nombre IUPAC |
2-[(2Z)-3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-2-(1,2-dihydroxyethylidene)-4-methyl-1,3-thiazol-5-yl]ethyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C14H22N4O9P2S/c1-8-12(3-4-26-29(24,25)27-28(21,22)23)30-14(11(20)7-19)18(8)6-10-5-16-9(2)17-13(10)15/h5,19-20H,3-4,6-7H2,1-2H3,(H,24,25)(H2,15,16,17)(H2,21,22,23)/b14-11- |
Clave InChI |
LXZUEFPJZTWGEL-KAMYIIQDSA-N |
SMILES isomérico |
CC1=C(S/C(=C(/CO)\O)/N1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O |
SMILES |
CC1=C(SC(=C(CO)O)N1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O |
SMILES canónico |
CC1=C(SC(=C(CO)O)N1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-aminopropyl)-N-[1-[7-chloro-4-oxo-3-(phenylmethyl)-2-quinazolinyl]-2-methylpropyl]-4-methylbenzamide](/img/structure/B1238704.png)

![(2S,3S,4R,9S,17R,19R,21R,22R)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-diol](/img/structure/B1238707.png)

![acetic acid [(1R,4bR,5R,10aR,12aR)-1-(3-furanyl)-4b,7,7,10a,12a-pentamethyl-3,8-dioxo-5,6,6a,10b,11,12-hexahydro-1H-naphtho[2,1-f][2]benzopyran-5-yl] ester](/img/structure/B1238710.png)


![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1238719.png)




